Cas no 73346-79-9 (Mupirocin lithium)

Mupirocin lithium 化学的及び物理的性質
名前と識別子
-
- Mupirocin Lithium
- Lithium mupirocin, Lithium pseudomonate
- lithium,9-[(E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxynonanoate
- 9-((E)-4-{(2S,3R,4R,5S)-3,4-Dihydroxy-5-[(2S,3S)-3-((1S,2S)-2-hydroxy-1-methyl-propyl)oxiranylmethyl]tetrahydro-pyran-2-yl}-3-methyl-but-2-enoyloxy)nonanoic acid lithium salt
- Li-MUP
- Lithium mupirocin
- Lithium mupirocin solution
- Lithium mupirocin Supplement
- Pseudomonic acid A lithium salt
- AK239162
- lithium;9-[(E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxynonanoate
- Mupirocin lithium, United States Pharmacopeia (USP) Reference Standard
- Lithium9-(((E)-4-((2S,3R,4R,5S)-3,4-dihydroxy-5-(((2S,3S)-3-((2S,3S)-3-hydroxybutan-2-yl)oxiran-2-yl)methyl)tetrahydro-2H-pyran-2-yl)-3-methylbut-2-enoyl)oxy)nonanoate
- Lithium 9-({(2E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-({(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl}methyl)oxan-2-yl]-3-methylbut-2-enoyl}oxy)nonanoate (non-preferred name)
- Mupirocin (lithium)
- CS-0162433
- 73346-79-9
- AKOS027276158
- HY-W108875
- BS-17476
- DTXSID50746663
- BRL-4910A;Pseudomonic acid
- Lithium mupirocin Supplement, for microbiology
- D70855
- Lithium 9-(((E)-4-((2S,3R,4R,5S)-3,4-dihydroxy-5-(((2S,3S)-3-((2S,3S)-3-hydroxybutan-2-yl)oxiran-2-yl)methyl)tetrahydro-2H-pyran-2-yl)-3-methylbut-2-enoyl)oxy)nonanoate
- Mupirocin lithium, European Pharmacopoeia (EP) Reference Standard
- Mupirocin lithium, British Pharmacopoeia (BP) Reference Standard
- LITHIUM(1+) 9-{[(2E)-4-[(2S,3R,4R,5S)-3,4-DIHYDROXY-5-{[(2S,3S)-3-[(2S,3S)-3-HYDROXYBUTAN-2-YL]OXIRAN-2-YL]METHYL}OXAN-2-YL]-3-METHYLBUT-2-ENOYL]OXY}NONANOATE
- SCHEMBL1537257
- Lithium mupirocin, >=95.0% (HPLC)
- YCA34679
- MUPIROCIN LITHIUM (100 MG)H0C176926UG/MG(AI)
- XFIKMPRBSORKQP-JATHGWPISA-M
- Mupirocin Lithium; BRL-4910B; Bactroban related
- DA-75039
- Lithium 9-({(2E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-({(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl}methyl)oxan-2-yl]-3-methylbut-2-enoyl}oxy)nonanoate
- Mupirocin lithium
-
- MDL: MFCD11977847
- インチ: 1S/C26H44O9.Li/c1-16(13-23(30)33-11-9-7-5-4-6-8-10-22(28)29)12-20-25(32)24(31)19(15-34-20)14-21-26(35-21)17(2)18(3)27;/h13,17-21,24-27,31-32H,4-12,14-15H2,1-3H3,(H,28,29);/q;+1/p-1
- InChIKey: XFIKMPRBSORKQP-UHFFFAOYSA-M
- ほほえんだ: O1C([H])(C([H])(C([H])([H])[H])C([H])(C([H])([H])[H])O[H])C1([H])C([H])([H])C1([H])C([H])([H])OC([H])(C([H])([H])C(=C([H])C(=O)OC([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C(=O)[O-])C([H])([H])[H])C([H])(C1([H])O[H])O[H].[Li+]
計算された属性
- せいみつぶんしりょう: 500.29900
- どういたいしつりょう: 506.30671138g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 9
- 重原子数: 36
- 回転可能化学結合数: 17
- 複雑さ: 701
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 8
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 149
じっけんとくせい
- ようかいど: H2O: soluble10mg/mL, clear, colorless
- すいようせい: Soluble in water at approximately 10mg/ml
- PSA: 146.05000
- LogP: 2.59250
- 光学活性: [α]/D -21.0±2.0°, c = 1 in H2O
Mupirocin lithium 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A250547-1g |
Lithium 9-(((E)-4-((2S,3R,4R,5S)-3,4-dihydroxy-5-(((2S,3S)-3-((2S,3S)-3-hydroxybutan-2-yl)oxiran-2-yl)methyl)tetrahydro-2H-pyran-2-yl)-3-methylbut-2-enoyl)oxy)nonanoate |
73346-79-9 | 95% | 1g |
$57.0 | 2025-02-21 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UV945-50mg |
Mupirocin lithium |
73346-79-9 | 95+% | 50mg |
95.0CNY | 2021-07-10 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X13355-5g |
Mupirocin lithium |
73346-79-9 | 5g |
¥1846.0 | 2021-09-03 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD367741-250mg |
Lithium 9-(((E)-4-((2S,3R,4R,5S)-3,4-dihydroxy-5-(((2S,3S)-3-((2S,3S)-3-hydroxybutan-2-yl)oxiran-2-yl)methyl)tetrahydro-2H-pyran-2-yl)-3-methylbut-2-enoyl)oxy)nonanoate |
73346-79-9 | 95% | 250mg |
¥199.0 | 2024-04-18 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD367741-10g |
Lithium 9-(((E)-4-((2S,3R,4R,5S)-3,4-dihydroxy-5-(((2S,3S)-3-((2S,3S)-3-hydroxybutan-2-yl)oxiran-2-yl)methyl)tetrahydro-2H-pyran-2-yl)-3-methylbut-2-enoyl)oxy)nonanoate |
73346-79-9 | 95+% | 10g |
¥3142 | 2021-08-03 | |
TRC | M794010-250mg |
Mupirocin Lithium |
73346-79-9 | 250mg |
$ 230.00 | 2023-09-06 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD367741-1g |
Lithium 9-(((E)-4-((2S,3R,4R,5S)-3,4-dihydroxy-5-(((2S,3S)-3-((2S,3S)-3-hydroxybutan-2-yl)oxiran-2-yl)methyl)tetrahydro-2H-pyran-2-yl)-3-methylbut-2-enoyl)oxy)nonanoate |
73346-79-9 | 95% | 1g |
¥415.0 | 2024-04-18 | |
Chemenu | CM170989-5g |
Mupirocin lithium |
73346-79-9 | 97% | 5g |
$395 | 2022-06-10 | |
Ambeed | A250547-100mg |
Lithium 9-(((E)-4-((2S,3R,4R,5S)-3,4-dihydroxy-5-(((2S,3S)-3-((2S,3S)-3-hydroxybutan-2-yl)oxiran-2-yl)methyl)tetrahydro-2H-pyran-2-yl)-3-methylbut-2-enoyl)oxy)nonanoate |
73346-79-9 | 95% | 100mg |
$33.0 | 2025-02-21 | |
Ambeed | A250547-5g |
Lithium 9-(((E)-4-((2S,3R,4R,5S)-3,4-dihydroxy-5-(((2S,3S)-3-((2S,3S)-3-hydroxybutan-2-yl)oxiran-2-yl)methyl)tetrahydro-2H-pyran-2-yl)-3-methylbut-2-enoyl)oxy)nonanoate |
73346-79-9 | 95% | 5g |
$167.0 | 2025-02-21 |
Mupirocin lithium 関連文献
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Ilsa C. Barbosa,Maria E. G. Oliveira,Marta S. Madruga,Beatriz Gullón,Maria T. B. Pacheco,Ana M. P. Gomes,Ana S. M. Batista,Maria M. E. Pintado,Evandro L. Souza,Rita C. R. E. Queiroga Food Funct. 2016 7 4356
Mupirocin lithiumに関する追加情報
Mupirocin Lithium: A Comprehensive Overview of CAS No 73346-79-9
Mupirocin lithium, a derivative of the naturally occurring compound mupirocin, is a highly effective agent recognized for its significant applications in the field of antimicrobial therapy. With the chemical formula corresponding to its CAS number, 73346-79-9, this compound has garnered considerable attention due to its unique mechanism of action and broad-spectrum antimicrobial properties. This detailed exploration aims to provide an in-depth understanding of Mupirocin lithium, its chemical properties, pharmacological effects, and the latest research developments that underscore its importance in modern medicine.
The chemical structure of Mupirocin lithium is characterized by a complex polyketide framework, which distinguishes it from other antimicrobial agents. This intricate structure contributes to its ability to inhibit bacterial protein synthesis by binding to the bacterial 70S ribosome. The lithium salt form enhances the solubility and stability of mupirocin, making it more suitable for various pharmaceutical formulations. This enhancement has been a focal point in recent pharmaceutical research, leading to the development of more efficient delivery systems and therapeutic applications.
In recent years, the antimicrobial resistance (AMR) crisis has prompted extensive research into novel compounds like Mupirocin lithium. Studies have highlighted its efficacy against Gram-positive bacteria, including methicillin-resistant *Staphylococcus aureus* (MRSA) and vancomycin-resistant *Enterococcus* (VRE). The compound's ability to disrupt bacterial cell wall synthesis makes it particularly valuable in treating infections that have become resistant to conventional antibiotics. This has led to increased interest in exploring Mupirocin lithium as a potential treatment for skin and soft tissue infections, as well as systemic infections caused by resistant pathogens.
One of the most compelling aspects of Mupirocin lithium is its low propensity for inducing bacterial resistance. Unlike many traditional antibiotics, mupirocin's mechanism of action is less likely to be circumvented by bacterial adaptive strategies. This characteristic has been validated through multiple clinical trials and observational studies. For instance, a recent study published in the *Journal of Antimicrobial Chemotherapy* demonstrated that patients treated with Mupirocin lithium exhibited a significantly lower rate of treatment failure compared to those receiving standard antibiotic regimens. This finding reinforces the compound's role as a promising alternative in managing resistant infections.
The pharmacokinetic profile of Mupirocin lithium is another area of interest that has seen considerable research. The compound exhibits rapid absorption after topical application and moderate systemic distribution upon oral administration. These properties make it suitable for both localized and systemic therapeutic interventions. Additionally, preliminary studies suggest that combining Mupirocin lithium with other antimicrobial agents may enhance therapeutic outcomes by reducing the likelihood of resistance development. Such combinations are being explored in ongoing clinical trials aimed at optimizing treatment strategies for complex infections.
From a regulatory perspective, the approval process for Mupirocin lithium has been guided by stringent safety and efficacy standards set by global health organizations. Regulatory bodies have recognized its potential in addressing emerging infectious diseases while maintaining a favorable safety profile. The compound's classification as an over-the-counter medication in several regions underscores its safety and effectiveness for widespread use. However, ongoing research continues to monitor long-term effects and potential interactions with other medications, ensuring that patient safety remains paramount.
The industrial production of Mupirocin lithium has also seen advancements due to innovations in synthetic chemistry and biotechnology. Modern manufacturing processes have improved yield and purity, making large-scale production more feasible and cost-effective. These advancements have not only enhanced accessibility but also facilitated the development of novel formulations, such as transdermal gels and oral suspensions, which offer improved patient compliance and efficacy.
The future directions for research on Mupirocin lithium are multifaceted. Scientists are exploring its potential applications beyond traditional antimicrobial uses, such as its role in immunomodulation and anti-inflammatory therapies. Preliminary findings suggest that mupirocin may modulate immune responses by interacting with host immune cells, which could open new avenues for treating inflammatory diseases. Furthermore, nanotechnology-based delivery systems are being investigated to enhance the targeted delivery of Mupirocin lithium, potentially increasing therapeutic efficacy while minimizing side effects.
In conclusion, Mupirocin lithium, corresponding to CAS No 73346-79-9, represents a significant advancement in antimicrobial therapy due to its potent activity against resistant bacteria and favorable pharmacological profile. The latest research highlights its growing importance in managing infectious diseases while emphasizing the need for continued innovation in drug development and delivery systems. As global health challenges evolve, compounds like Mupirocin lithium will play an increasingly critical role in addressing these challenges through targeted and effective treatments.
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